![molecular formula C17H22F3NO3 B7634507 N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
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Overview
Description
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide, also known as MDA19, is a synthetic cannabinoid compound that has been developed for research purposes. This compound has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide acts as a selective agonist of the CB2 receptor, which is involved in the regulation of immune function, inflammation, and pain. Activation of this receptor by N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can modulate immune function, reduce inflammation, and alleviate pain. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several advantages for lab experiments, including its high affinity for the CB2 receptor and its ability to selectively activate this receptor. However, its use is limited by its potential for off-target effects and the need for further research to fully understand its mechanisms of action.
Future Directions
Future research on N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide may focus on its potential therapeutic applications in the treatment of various pathological conditions, including inflammation, pain, and neurodegenerative diseases. Additionally, further studies may investigate the potential for developing more selective and potent CB2 receptor agonists based on the structure of N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide.
Synthesis Methods
The synthesis of N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves several steps, including the reaction of 2-methoxybenzyl chloride with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with 2-(2,2,2-trifluoroethoxy)acetyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed in the immune system and has been implicated in various pathological conditions.
properties
IUPAC Name |
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-23-14-7-3-2-6-13(14)16(8-4-5-9-16)11-21-15(22)10-24-12-17(18,19)20/h2-3,6-7H,4-5,8-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHZZGDQVQXESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CNC(=O)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide |
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